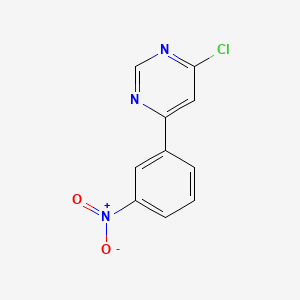

4-chloro-6-(3-nitrophenyl)pyrimidine

Description

Historical Context of Pyrimidine Chemistry

The development of pyrimidine chemistry represents one of the most significant achievements in heterocyclic organic chemistry, with origins tracing back to the late 19th century. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing the foundational synthetic methodologies that continue to influence modern approaches. Pinner first proposed the name "pyrimidin" in 1885, combining the terms "pyridine" and "amidine" to reflect the structural relationship between these important heterocyclic systems. The parent compound pyrimidine was first prepared by Gabriel and Colman in 1900, through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The historical significance of pyrimidine chemistry extends beyond purely synthetic considerations, as these compounds were recognized early for their biological importance. Although pyrimidine derivatives such as alloxan were known in the early 19th century, a laboratory synthesis of a pyrimidine was not carried out until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The first pyrimidine derivative to be isolated was alloxan, obtained in 1818 by Brugnatelli through oxidation of uric acid with nitric acid. This early work established pyrimidines as breakdown products of uric acid, leading to their initial designation as "m-diazine" compounds.

The progression from these early discoveries to modern pyrimidine chemistry demonstrates the evolution of synthetic methodology and theoretical understanding. Pyrimidine has one axis of symmetry about the 2-5 axis, with three different pairs of bond lengths and four different bond angles, resulting in three different chemical shifts observable in proton and carbon nuclear magnetic resonance spectra. This structural complexity has driven continuous development of new synthetic approaches and analytical techniques throughout the field's history.

Significance of Halogenated Pyrimidines in Chemical Research

Halogenated pyrimidines occupy a unique position in chemical research due to their distinctive properties and diverse applications across multiple scientific disciplines. These compounds represent a class of non-hypoxic cell radiosensitizers that have attracted significant attention for their ability to enhance cellular sensitivity to radiation when incorporated into deoxyribonucleic acid. The mechanism of radiosensitization requires incorporation of halogenated pyrimidines into cellular deoxyribonucleic acid, where they can replace natural nucleotide bases and modify the radiation response characteristics of the treated cells.

Research investigations have demonstrated that halogenated pyrimidines exhibit enhanced antibiofilm and antivirulence activities against various bacterial species. Recent studies have shown that extensive halogenation enhances the antibiofilm activities of pyrimidine derivatives, offering promising therapeutic applications in combating bacterial resistance mechanisms. These findings suggest that the presence of halogen substituents fundamentally alters the biological activity profile of pyrimidine compounds, creating new opportunities for antimicrobial agent development.

The photochemical properties of halogenated pyrimidines have also garnered considerable research attention. Studies examining photofragmentation patterns in the energy region of 9-15 electron volts have revealed that the fragmentation behavior is governed by the formation of specific ionic states with holes in valence orbitals. The role played by specific halogen atoms and halogenation sites in dissociation processes provides valuable insights into elementary mechanisms that could explain enhanced radiation damage effects. This photochemical behavior makes halogenated pyrimidines valuable tools for understanding fundamental processes in radiation chemistry and photobiology.

Clinical applications of halogenated pyrimidines have been extensively investigated, particularly in radiation therapy protocols. Phase I studies combining continuous intravenous infusions of iododeoxyuridine with hyperfractionated radiation therapy have demonstrated promising results in treating locally advanced tumors. The incorporation of halogenated pyrimidines into tumor deoxyribonucleic acid can achieve replacement levels of 50-70% of tumor cells, leading to significant radiosensitization effects.

Overview of Nitrophenyl-Substituted Heterocyclic Compounds

Nitrophenyl-substituted heterocyclic compounds represent an important class of organic molecules with diverse applications in pharmaceutical chemistry, materials science, and synthetic methodology. The nitrophenyl group imparts distinctive electronic and steric properties to heterocyclic frameworks, often resulting in enhanced biological activity and unique chemical reactivity patterns. These compounds have attracted considerable attention due to their potential anticancer activity and antioxidant properties, making them valuable targets for medicinal chemistry research.

The synthesis of nitrophenyl-containing heterocycles typically involves cyclization reactions under carefully controlled conditions. Conversion of suitable precursors into nitrophenyl-substituted products can be achieved through heating with catalytic amounts of anhydrous sodium carbonate in absolute ethanol, following established cyclization mechanisms such as intramolecular Thorpe-Ziegler cyclization. The successful formation of these products requires precise control of reaction conditions and careful selection of synthetic intermediates.

Crystal structure analyses of nitrophenyl-substituted heterocycles reveal important conformational preferences that influence their chemical and biological properties. The nitro group typically adopts a coplanar orientation with the aromatic ring, as indicated by specific torsion angles that reflect optimal electronic conjugation. This structural arrangement affects the overall molecular geometry and can influence intermolecular interactions in solid-state structures.

The characterization of nitrophenyl-substituted heterocycles requires sophisticated analytical techniques including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. Characteristic infrared absorption bands for nitro groups appear in specific regions that allow for structural confirmation and purity assessment. Nuclear magnetic resonance spectra typically show distinctive signal patterns that reflect the electronic influence of the nitrophenyl substituent on the heterocyclic framework.

Research Importance of 4-Chloro-6-(3-nitrophenyl)pyrimidine

This compound represents a compound of particular research significance due to its unique combination of structural features and potential applications. The compound possesses the molecular formula C10H6ClN3O2 with a molecular weight of 235.62 grams per mole, and is identified by the Chemical Abstracts Service registry number 915069-51-1. This specific structural arrangement creates a molecule that incorporates both halogenation and nitrophenyl substitution patterns within the pyrimidine framework, providing opportunities for diverse chemical transformations and biological investigations.

The compound's structural characteristics include specific geometric parameters that influence its chemical reactivity and potential biological activity. The presence of the chloro substituent at the 4-position of the pyrimidine ring creates an electrophilic site that can participate in nucleophilic substitution reactions, while the 3-nitrophenyl group at the 6-position provides electronic effects that modify the overall reactivity profile of the molecule. These combined structural features make the compound particularly valuable as a synthetic intermediate for the preparation of more complex heterocyclic systems.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H6ClN3O2 | |

| Molecular Weight | 235.62 g/mol | |

| CAS Registry Number | 915069-51-1 | |

| Minimum Purity Specification | 95% | |

| Storage Temperature | -4°C to -20°C |

Research applications of this compound span multiple areas of chemical investigation. The compound serves as a valuable reference standard for analytical chemistry applications and can function as a synthetic intermediate in the preparation of more complex pharmaceutical agents. Its structural features make it particularly suitable for studies examining the relationship between molecular structure and biological activity in pyrimidine-based systems.

The synthetic accessibility of this compound through established organic synthesis methodologies has contributed to its research importance. The compound can be prepared using standard heterocyclic synthesis approaches, and its purification and characterization can be accomplished using conventional analytical techniques. This accessibility has facilitated its adoption as a research tool in various chemical and biological investigations.

Current State of Knowledge and Research Gaps

The current understanding of this compound encompasses basic molecular characterization and synthetic accessibility, but significant knowledge gaps remain regarding its detailed chemical behavior and potential applications. While fundamental properties such as molecular structure, spectroscopic characteristics, and basic synthetic approaches have been established, comprehensive studies examining its reactivity patterns, biological activity, and potential pharmaceutical applications are notably absent from the current literature.

Existing research on related halogenated pyrimidine compounds provides valuable context for understanding the potential significance of this compound. Studies on other halogenated pyrimidines have demonstrated their utility as radiosensitizers, with mechanisms involving incorporation into cellular deoxyribonucleic acid and subsequent enhancement of radiation sensitivity. However, specific investigations examining whether this compound exhibits similar radiosensitizing properties have not been reported in the available literature.

The growing interest in pyrimidine-based drugs and their diverse biological activities suggests that this compound may possess undiscovered therapeutic potential. Recent advances in pyrimidine-based drug development have highlighted the importance of specific substitution patterns in determining biological activity, but systematic structure-activity relationship studies for this particular compound remain unexplored. This represents a significant research opportunity for medicinal chemistry investigations.

Synthetic methodology development represents another area where current knowledge is incomplete. While the compound is commercially available and basic synthesis approaches have been established, comprehensive studies examining optimized synthetic routes, reaction mechanism investigations, and development of efficient large-scale preparation methods are lacking. This gap in synthetic methodology research limits the potential for systematic investigation of the compound's properties and applications.

The absence of detailed photochemical and photophysical studies represents a notable research gap, particularly given the documented importance of halogenated pyrimidines in photoinduced processes. Understanding the photochemical behavior of this compound could provide valuable insights into its potential applications in photodynamic therapy, photochemical synthesis, or materials science applications. Additionally, comprehensive studies examining its electronic structure, computational modeling of its properties, and theoretical predictions of its reactivity patterns would significantly advance the current state of knowledge and guide future experimental investigations.

Properties

Molecular Formula |

C10H6ClN3O2 |

|---|---|

Molecular Weight |

235.62 g/mol |

IUPAC Name |

4-chloro-6-(3-nitrophenyl)pyrimidine |

InChI |

InChI=1S/C10H6ClN3O2/c11-10-5-9(12-6-13-10)7-2-1-3-8(4-7)14(15)16/h1-6H |

InChI Key |

XOSNCCCAIJCCFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(3-nitrophenyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 3-nitrobenzene under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group on the benzene ring facilitates the substitution of the chloro group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(3-nitrophenyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.

Oxidation: Various oxidizing agents depending on the desired product.

Major Products

Aminopyrimidine Derivatives: Formed by the reduction of the nitro group.

Substituted Pyrimidines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Properties

4-Chloro-6-(3-nitrophenyl)pyrimidine has been studied extensively for its anticancer properties. Research indicates that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study investigating novel pyrimidine derivatives, it was observed that compounds similar to this compound displayed cytotoxic effects in concentrations ranging from 5 to 20 µM. Notably, significant cell death via apoptosis was recorded in A549 lung cancer cells and CCRF-CEM leukemia cells, where the tested compounds increased apoptotic cell populations significantly compared to standard treatments like doxorubicin .

Table 1: Cytotoxicity Data

| Compound | Cell Line | Concentration (µM) | % Cell Death |

|---|---|---|---|

| This compound | A549 | 10-20 | >70% |

| Similar Derivative | CCRF-CEM | 5-20 | ~8% |

| Doxorubicin | A549 | 10 | <50% |

Anti-inflammatory Activities

The compound also exhibits anti-inflammatory properties, which are crucial in the treatment of various inflammatory diseases. Studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation.

Case Study: COX Inhibition

Research indicated that certain pyrimidine derivatives demonstrated potent inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, two specific derivatives showed IC50 values of approximately 0.04 μmol, indicating their potential as anti-inflammatory agents .

Table 2: COX Inhibition Data

| Compound | COX-2 IC50 (μmol) | Comparison Drug |

|---|---|---|

| This compound | 0.04 ± 0.02 | Celecoxib (0.04) |

| Another Derivative | 0.04 ± 0.09 | Celecoxib (0.04) |

Synthesis and Methodologies

The synthesis of this compound involves various methods that enhance its efficacy and yield. Recent advancements have focused on greener synthesis techniques that minimize environmental impact while maximizing product yield.

Synthesis Techniques

Mechanism of Action

The mechanism of action of 4-chloro-6-(3-nitrophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The chloro and nitrophenyl groups can interact with the enzyme’s amino acid residues, leading to inhibition of its activity. The exact molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

Aromatic Ring Substitutions

Key Findings :

- Electron-Withdrawing Effects : The 3-nitrophenyl group enhances electrophilicity at the 4-chloro position, facilitating nucleophilic substitutions (e.g., with amines or alkoxides) .

Heterocyclic Ring Modifications

Key Findings :

- Fused Ring Systems: Thieno- and pyrazolo-pyrimidines exhibit enhanced planar rigidity, improving target affinity but reducing solubility compared to non-fused analogs .

- Chlorine Reactivity: The 4-chloro group in pyrimidines is universally reactive, but fused systems (e.g., thieno-pyrimidines) require harsher conditions for substitution .

Key Findings :

- POCl₃ Efficiency: Chlorination with POCl₃ consistently achieves high yields (>80%) across pyrimidinones and fused systems .

- Solvent Effects : DMF facilitates nucleophilic substitutions at room temperature, whereas dioxane is preferred for condensations .

Key Findings :

- Nitro Group Impact : Meta-nitro substitution (as in the target compound) balances electron withdrawal and steric effects, making it favorable for both synthesis and bioactivity .

- Chlorine Utility : The 4-chloro group is critical for covalent interactions in kinase inhibitors but may require replacement (e.g., with amines) to reduce toxicity .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-chloro-6-(3-nitrophenyl)pyrimidine in laboratory settings?

- Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) is mandatory to avoid dermal/ocular exposure. Use fume hoods for weighing and synthesis steps to prevent inhalation of fine particles. Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services. Cross-contamination risks are mitigated by using disposable filter pipette tips and dedicated glassware .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : FTIR and Raman spectroscopy are critical for identifying functional groups (e.g., nitro, chloro, pyrimidine rings). For quantitative analysis, ¹H/¹³C NMR resolves electronic environments of aromatic protons and substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. Computational validation via DFT (B3LYP/6-311++G**) optimizes geometry and vibrational frequencies, reducing experimental ambiguity .

Q. What are the common synthetic routes for this compound, and what intermediates are involved?

- Methodological Answer : A typical route involves nucleophilic aromatic substitution:

Condensation of 3-nitrobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate.

Cyclization with guanidine nitrate under acidic conditions yields the pyrimidine core.

Chlorination using POCl₃/PCl₅ introduces the chloro substituent.

Key intermediates include 6-(3-nitrophenyl)pyrimidin-4-ol and 4,6-dichloropyrimidine. Purity is enhanced via recrystallization in ethanol/water .

Advanced Research Questions

Q. How can low-yield steps in the synthesis of this compound be optimized?

- Methodological Answer : Low yields in chlorination (Step 3) often stem from incomplete substitution. Optimization strategies:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance electrophilicity.

- Solvent Effects : Replace toluene with DMF to stabilize transition states.

- Temperature Control : Gradual heating (80–110°C) minimizes side reactions.

Monitor progress via TLC (hexane:EtOAc 7:3) and isolate by column chromatography (SiO₂, gradient elution) .

Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?

- Methodological Answer : Discrepancies in vibrational modes (e.g., nitro group stretching) may arise from solvent effects or crystal packing. Resolve by:

Re-running DFT calculations with implicit solvent models (e.g., PCM for DMSO).

Comparing solid-state IR (KBr pellet) vs. solution-phase data.

Performing X-ray crystallography to validate bond lengths/angles.

Cross-validation with 2D NMR (COSY, HSQC) clarifies proton coupling networks .

Q. What computational approaches are effective for designing reactions involving this compound?

- Methodological Answer : Combine reaction path sampling (e.g., NEB method) with machine learning to predict regioselectivity in further functionalization. For example:

- Use Gaussian 16 to calculate transition states for Suzuki-Miyaura coupling at C4 vs. C6 positions.

- Train a Bayesian model on historical reaction data to prioritize solvent/base combinations.

This hybrid approach reduces trial-and-error in optimizing cross-coupling reactions .

Q. How does environmental surface chemistry influence the stability of this compound under varying conditions?

- Methodological Answer : Stability studies should assess:

- Hydrolytic Degradation : Expose to buffered solutions (pH 1–13) and monitor via HPLC-UV. Nitro group reduction is pH-dependent.

- Photolytic Effects : UV-Vis irradiation (254 nm) in quartz cells quantifies photodegradation products (LC-MS).

- Surface Adsorption : AFM and ToF-SIMS analyze interactions with silica or polymer coatings, critical for drug delivery systems .

Q. How can theoretical models guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

Perform QSAR modeling to correlate substituent electronegativity (e.g., -NO₂, -Cl) with biological activity.

Use molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., kinase inhibitors).

Validate with MD simulations (AMBER) to assess ligand-protein stability over 100 ns trajectories.

This pipeline prioritizes synthesis of derivatives with optimized pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.